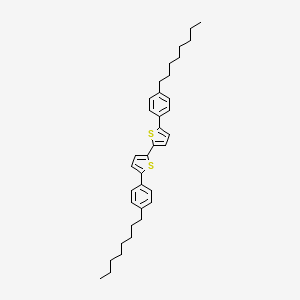
5,5'-Bis(4-octylphenyl)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis(4-octylphenyl)-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles. The addition of octylphenyl groups enhances the solubility and processability of the compound, making it a valuable material in various applications, particularly in organic electronics and photovoltaic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene typically involves the coupling of 4-octylphenyl-substituted thiophene units. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or iodine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, temperatures around 0°C to 25°C.
Reduction: LiAlH4, NaBH4, ethanol or THF as solvents, temperatures around 0°C to 25°C.
Substitution: Bromine, iodine, iron(III) chloride (FeCl3), temperatures around 0°C to 50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene is widely used in the synthesis of conjugated polymers and small molecules for organic electronics. Its unique structure allows for efficient charge transport and light absorption, making it a key component in organic solar cells and light-emitting diodes (LEDs).
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into the potential biological activities of thiophene derivatives. These compounds are being investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene is used in the production of organic semiconductors and conductive polymers. These materials are essential for the development of flexible electronic devices, including wearable technology and flexible displays.
Wirkmechanismus
The mechanism of action of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions between the thiophene rings. The octylphenyl groups enhance solubility and processability, allowing for the formation of thin films with high charge mobility. In biological systems, the exact mechanism of action is still under investigation, but it is believed that thiophene derivatives can interact with cellular membranes and proteins, leading to their antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Poly(3-hexylthiophene) (P3HT): A widely studied conjugated polymer with similar electronic properties but different solubility characteristics.
5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene: A similar compound with shorter alkyl chains, leading to different solubility and processing properties.
2,2’-Bithiophene: The parent compound without any alkylphenyl substitution, used as a building block in various organic electronic materials.
Uniqueness: 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene stands out due to its enhanced solubility and processability, which are critical for the fabrication of high-performance organic electronic devices. The longer octyl chains provide better film-forming properties compared to shorter alkyl chains, making it a preferred choice for applications requiring flexible and durable materials.
Eigenschaften
CAS-Nummer |
918441-39-1 |
|---|---|
Molekularformel |
C36H46S2 |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
2-(4-octylphenyl)-5-[5-(4-octylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H46S2/c1-3-5-7-9-11-13-15-29-17-21-31(22-18-29)33-25-27-35(37-33)36-28-26-34(38-36)32-23-19-30(20-24-32)16-14-12-10-8-6-4-2/h17-28H,3-16H2,1-2H3 |
InChI-Schlüssel |
ARKFNMHORPCAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


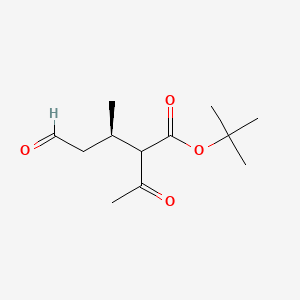
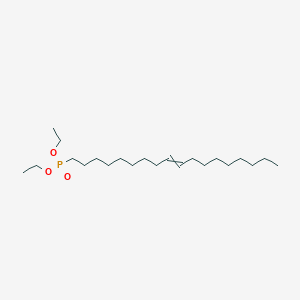
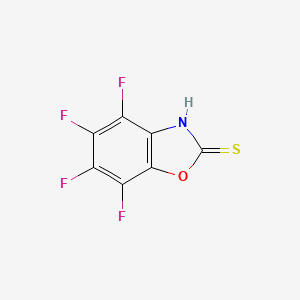
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
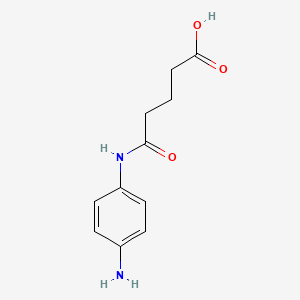

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

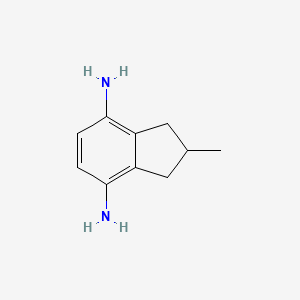
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
